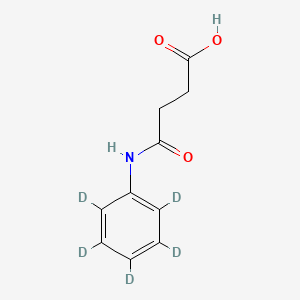

4-Anilino-4-oxobutanoic Acid-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFGFGGLCMGYTP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661791 | |

| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840529-98-8 | |

| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated stable isotope-labeled internal standard. This document details its chemical and physical properties, outlines a probable synthetic route, and describes its primary application in bioanalytical method development. Particular focus is given to its role in the quantitative analysis of its non-deuterated analog, a significant metabolite of the histone deacetylase inhibitor, Vorinostat. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

This compound (N-phenylsuccinamic acid-d5) is the deuterated form of 4-Anilino-4-oxobutanoic acid.[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1] Due to their chemical identicality to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response.[1] The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer.[1]

The primary application of this compound is as an internal standard for the quantification of 4-Anilino-4-oxobutanoic acid. The non-labeled compound is a major, pharmacologically inactive metabolite of Vorinostat (suberoylanilide hydroxamic acid), a histone deacetylase inhibitor used in cancer therapy.[2][3] Accurate measurement of Vorinostat and its metabolites is crucial for pharmacokinetic and drug metabolism studies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Chemical Name | 4-oxo-4-((phenyl-d5)amino)butanoic acid | |

| Synonyms | 4-Anilino-d5-4-oxobutanoic Acid, N-(phenyl-d5)succinamic acid | [4] |

| Molecular Formula | C₁₀H₆D₅NO₃ | |

| Molecular Weight | 198.23 g/mol | [5] |

| CAS Number | 840529-98-8 | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Methanol (MeOH) | |

| Purity | Chemical Purity: ≥95%; Isotopic Enrichment: ≥98% | |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline-d5 attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

General Experimental Protocol

The following is a generalized protocol based on the synthesis of similar succinamic acid derivatives. Optimization of solvent, temperature, and reaction time may be necessary.

-

Dissolution: Dissolve succinic anhydride in a suitable aprotic solvent (e.g., toluene, tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.

-

Addition of Aniline-d5: Add a stoichiometric equivalent of aniline-d5 to the reaction mixture, either neat or dissolved in the same solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Application in Bioanalytical Methods

The primary utility of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-Anilino-4-oxobutanoic acid in biological matrices such as plasma and urine.

Vorinostat Metabolism

Vorinostat undergoes extensive metabolism in humans. The major metabolic pathways include glucuronidation and hydrolysis followed by β-oxidation.[2][3] The hydrolysis of the hydroxamic acid moiety, followed by β-oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid.[2]

Proposed LC-MS/MS Method

While a specific validated method for 4-Anilino-4-oxobutanoic acid using its d5-labeled internal standard is not publicly available, a general approach can be outlined based on common practices for small molecule quantification in biological fluids.

Sample Preparation Workflow

Hypothetical LC-MS/MS Parameters

| Parameter | Suggested Conditions |

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined (e.g., [M+H]⁺ → fragment ion) |

| MRM Transition (IS) | To be determined (e.g., [M+D₅+H]⁺ → fragment ion) |

Conclusion

This compound is an essential analytical tool for the accurate quantification of the corresponding Vorinostat metabolite. Its synthesis is straightforward based on established chemical reactions. The use of this stable isotope-labeled internal standard in LC-MS/MS assays is critical for robust and reliable pharmacokinetic and clinical studies involving Vorinostat. This guide provides a foundational understanding for researchers and drug development professionals working with this compound.

References

- 1. Aniline-2,3,4,5,6-d5 99+ atom% D, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vorinostat - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H11NO3 | CID 45038175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 7. esslabshop.com [esslabshop.com]

- 8. Aniline D5 | 4165-61-1 | FA146240 | Biosynth [biosynth.com]

An In-depth Technical Guide to 4-Anilino-4-oxobutanoic Acid-d5

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 4-Anilino-4-oxobutanoic Acid-d5. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Chemical Properties

This compound is the deuterated form of 4-Anilino-4-oxobutanoic acid, a known metabolite of the histone deacetylase inhibitor, Vorinostat. The incorporation of five deuterium atoms on the aniline ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid |

| Synonyms | 4-Anilino-d5-4-oxobutanoic Acid, N-Phenyl-d5-succinamic Acid, 4-Oxo-4-[(2H5)phenylamino]butanoic acid |

| CAS Number | 840529-98-8 |

| Molecular Formula | C₁₀H₆D₅NO₃ |

| Molecular Weight | 198.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

| Isotopic Purity | Isotopic Enrichment: ≥98% |

Metabolic Pathway of Vorinostat

4-Anilino-4-oxobutanoic acid is a pharmacologically inactive metabolite of Vorinostat. The metabolic pathway involves hydrolysis of the hydroxamic acid moiety followed by β-oxidation. The following diagram illustrates the formation of this metabolite.

Caption: Metabolic pathway of Vorinostat to 4-Anilino-4-oxobutanoic acid.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Aniline-d5

Deuterated aniline can be prepared from nitrobenzene-d5 through reduction, or by direct deuteration of aniline using methods such as molybdenum-mediated reductive deuteration with D₂O. A general procedure for the latter is as follows:

-

To a solution of aniline in an appropriate solvent, add a molybdenum catalyst (e.g., Mo(CO)₆) and a deuterium source (e.g., D₂O).

-

Heat the reaction mixture under an inert atmosphere for a specified time to allow for H/D exchange at the ortho and para positions of the aniline ring.

-

Upon completion, cool the reaction mixture and extract the deuterated aniline using an organic solvent.

-

Purify the product by column chromatography or distillation.

Step 2: Reaction of Aniline-d5 with Succinic Anhydride

-

Dissolve aniline-d5 in a suitable solvent such as diethyl ether.

-

Add finely powdered succinic anhydride portion-wise to the solution while stirring.

-

Continue stirring the mixture at room temperature for approximately one hour.

-

The resulting precipitate, this compound, can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like benzene.

The following diagram outlines the proposed synthetic workflow.

4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide for Advanced Research

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Anilino-4-oxobutanoic Acid-d5, a key deuterated internal standard for pharmacokinetic and metabolic studies of Vorinostat.

Introduction

This compound is the deuterated analog of 4-Anilino-4-oxobutanoic Acid, a primary metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid). Vorinostat is an established therapeutic agent for the treatment of cutaneous T-cell lymphoma. The accurate quantification of Vorinostat and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, metabolic fate, and for ensuring patient safety and therapeutic efficacy. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis by mass spectrometry, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, generalized protocol for the synthesis and use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a deuterated phenyl ring attached to a succinamic acid moiety. The five deuterium atoms on the phenyl group provide a distinct mass shift, essential for its function as an internal standard.

Table 1: Physicochemical Properties of this compound and its non-deuterated analog.

| Property | This compound | 4-Anilino-4-oxobutanoic Acid |

| IUPAC Name | 4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | 4-oxo-4-(phenylamino)butanoic acid |

| Molecular Formula | C₁₀H₆D₅NO₃ | C₁₀H₁₁NO₃ |

| Molecular Weight | 198.23 g/mol | 193.20 g/mol |

| CAS Number | 840529-98-8 | 102-14-7 |

| Appearance | White to off-white solid | White solid |

| Solubility | Soluble in methanol | Soluble in methanol |

Synthesis Protocol

The synthesis of this compound is a two-step process involving the preparation of deuterated aniline followed by its reaction with succinic anhydride.

Step 1: Synthesis of Aniline-d5

Various methods exist for the deuteration of anilines. A common approach involves the use of a deuterium source such as D₂O in the presence of a catalyst.

Materials:

-

Aniline

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) or other suitable catalyst

-

Anhydrous solvent (e.g., dioxane, THF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel purged with an inert gas, combine aniline, a catalytic amount of Pd/C, and deuterium oxide.

-

Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring.

-

Monitor the reaction progress by techniques such as ¹H NMR or mass spectrometry to determine the degree of deuteration.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Extract the deuterated aniline with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield Aniline-d5.

-

Purify the product by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

This step involves the acylation of the synthesized Aniline-d5 with succinic anhydride.

Materials:

-

Aniline-d5

-

Succinic anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve Aniline-d5 in an anhydrous aprotic solvent under an inert atmosphere.

-

Add succinic anhydride to the solution in a portion-wise manner, while stirring. The reaction is typically exothermic.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

Application in Bioanalysis: LC-MS/MS Method

This compound is primarily used as an internal standard for the quantification of 4-Anilino-4-oxobutanoic acid in biological samples, such as plasma or serum, by LC-MS/MS. A generalized protocol is provided below.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of the analyte and internal standard from plasma samples.

Materials:

-

Plasma samples (unknowns, calibration standards, and quality controls)

-

This compound (Internal Standard working solution in methanol)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

Procedure:

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution. Detection is performed on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 2: Typical LC-MS/MS parameters for the analysis of 4-Anilino-4-oxobutanoic Acid.

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 194.1 → m/z 93.1 |

| MRM Transition (IS) | m/z 199.1 → m/z 98.1 |

| Collision Energy | Optimized for the specific instrument |

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the Vorinostat metabolite, 4-Anilino-4-oxobutanoic acid, in biological matrices. This technical guide provides a foundational understanding of its synthesis and application in LC-MS/MS-based bioanalysis. The detailed, albeit generalized, protocols serve as a starting point for researchers to develop and validate their own specific assays for pharmacokinetic and metabolic studies, ultimately contributing to the safer and more effective use of Vorinostat in clinical practice. Researchers should ensure that all methods are fully validated according to the relevant regulatory guidelines before application to clinical samples.

Synthesis of 4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its non-labeled analogue, a metabolite of Vorinostat.[1] This document details the synthetic pathway, experimental protocols, and characterization data. The synthesis involves the reaction of commercially available aniline-d5 with succinic anhydride. Detailed methodologies for the preparation of succinic anhydride are also provided for situations where it is not commercially sourced. All quantitative data is presented in structured tables, and a visual representation of the synthetic workflow is included.

Introduction

4-Anilino-4-oxobutanoic acid is a known metabolite of the histone deacetylase inhibitor Vorinostat.[1] The use of stable isotope-labeled internal standards is a well-established practice in quantitative bioanalysis using mass spectrometry, enabling accurate and precise quantification of analytes in complex biological matrices. This compound, with five deuterium atoms on the phenyl ring, serves as an ideal internal standard for its non-labeled counterpart due to its similar physicochemical properties and distinct mass difference.[2] This guide outlines the chemical synthesis of this valuable research compound.

Synthetic Pathway

The synthesis of this compound is a straightforward one-step process involving the nucleophilic acyl substitution of succinic anhydride with aniline-d5. The lone pair of the nitrogen atom in aniline-d5 attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

Materials:

-

Aniline-d5 (Isotopic Purity ≥ 98 atom % D)[3]

-

Succinic Anhydride

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Diethyl Ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

Melting Point Apparatus

Synthesis of this compound

-

In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous THF (or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add a solution of aniline-d5 (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

The solid product is collected by vacuum filtration and washed with cold diethyl ether to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield this compound as a white to off-white solid.[2]

Optional: Synthesis of Succinic Anhydride

Succinic anhydride can be prepared from succinic acid via dehydration.[4][5]

-

In a round-bottom flask equipped with a reflux condenser, place succinic acid (1.0 eq) and acetic anhydride (1.5-2.0 eq).[4][6]

-

Heat the mixture gently with stirring until the succinic acid dissolves completely.

-

Continue heating at reflux for an additional 30-60 minutes.

-

Cool the reaction mixture to room temperature, and then in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

Reactant and Product Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aniline-d5 | Aniline-2,3,4,5,6-d5 | 4165-61-1 | C₆D₅NH₂ | 98.16 |

| Succinic Anhydride | Dihydrofuran-2,5-dione | 108-30-5 | C₄H₄O₃ | 100.07 |

| This compound | 4-oxo-4-((phenyl-d5)amino)butanoic acid | 840529-98-8 | C₁₀H₆D₅NO₃ | 198.23 |

Characterization Data for this compound

| Property | Value |

| Appearance | White to off-white solid[2] |

| Chemical Purity | ≥ 95%[1] |

| Isotopic Enrichment | ≥ 98 atom % D[1] |

| Solubility | Methanol[2] |

| Storage | 4°C, stored under nitrogen[2] |

Workflow Diagram

References

Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5 for Research Applications

This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5, a deuterated isotopologue of a Vorinostat metabolite. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its analysis, and relevant metabolic context.

Certificate of Analysis Summary

While a single, universal Certificate of Analysis is not available, the following tables summarize the typical specifications and properties for this compound based on data from various suppliers.

Identity and Chemical Properties

| Parameter | Value |

| Chemical Name | 4-oxo-4-((phenyl-d5)amino)butanoic acid |

| Synonyms | 4-Anilino-d5-4-oxobutanoic Acid, 4-Oxo-4-(Phenyl-2,3,4,5,6-d5-amino)butanoic acid |

| CAS Number | 840529-98-8[1][2] |

| Molecular Formula | C₁₀H₆D₅NO₃[2][3] |

| Molecular Weight | 198.23 g/mol [1][2][3] |

| Appearance | Off-White to White Solid[2][3] |

| Solubility | Soluble in Methanol[3][4] |

Quality Specifications

| Parameter | Specification |

| Chemical Purity | ≥95%[3] |

| Isotopic Enrichment | ≥98% Deuterium[3] |

| Storage Conditions | 2-8°C, under inert atmosphere[2] |

Biological Context and Application

This compound is the stable isotope-labeled form of 4-Anilino-4-oxobutanoic acid, a pharmacologically inactive metabolite of the histone deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[2][3][5][6] The metabolic pathway of Vorinostat involves hydrolysis and subsequent β-oxidation to yield this butanoic acid derivative.[3][5]

Due to its isotopic labeling, this compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise measurement of its unlabeled analogue in biological matrices.[3][7]

Metabolic Pathway of Vorinostat

The diagram below illustrates the formation of 4-Anilino-4-oxobutanoic acid from its parent drug, Vorinostat.

Experimental Protocols

The following sections detail the methodologies for verifying the identity, chemical purity, and isotopic enrichment of this compound.

Quality Control Workflow

The overall workflow for the quality control analysis of a deuterated internal standard is depicted below. This process ensures the compound's suitability for its intended use in quantitative assays.

Determination of Chemical Purity by HPLC

This method is designed to separate and quantify non-labeled or other impurities from the main compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Procedure:

-

Prepare a stock solution of the analyte in methanol at a concentration of approximately 1 mg/mL.

-

Prepare a working standard solution by diluting the stock solution to a concentration range suitable for linearity assessment (e.g., 0.5 to 100 µg/mL).

-

Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

-

Calculate the chemical purity by determining the area percentage of the main peak relative to the total area of all peaks detected.

-

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the mass of the deuterated compound and determine the extent of deuterium incorporation.

-

Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent (e.g., methanol/water).

-

Infuse the sample directly or inject it through the LC system into the mass spectrometer.

-

Acquire the full scan mass spectrum in the relevant m/z range.

-

Extract the ion chromatograms for the unlabeled (M+0) and the fully deuterated (M+5) species, as well as any intermediate deuterated forms (M+1 to M+4).

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic enrichment by expressing the peak area of the desired deuterated species as a percentage of the sum of the areas of all isotopic peaks. Corrections for the natural abundance of isotopes in the molecule should be applied for high accuracy.

-

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and the position of the deuterium labels.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

¹H NMR (Proton NMR):

-

Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6).

-

Acquire the ¹H NMR spectrum.

-

The spectrum should show a significant reduction or absence of signals corresponding to the protons on the phenyl ring, confirming deuteration at these positions. Residual proton signals can be used to estimate the isotopic purity.

-

-

²H NMR (Deuterium NMR):

-

Dissolve the sample in a non-deuterated solvent (e.g., DMSO).

-

Acquire the ²H NMR spectrum.

-

The spectrum will show a signal at the chemical shift corresponding to the deuterated positions on the phenyl ring, providing direct evidence of the labeling. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.

-

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Bioanalysis of Vorinostat and its Metabolites: Internal Standards and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the quantification of the histone deacetylase (HDAC) inhibitor vorinostat and its primary metabolites in biological matrices. This document outlines the selection of appropriate internal standards, detailed experimental protocols, and quantitative data to support pharmacokinetic and metabolic studies in drug development.

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is an established HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] Accurate determination of vorinostat and its metabolites is crucial for understanding its pharmacokinetic profile, metabolic fate, and ensuring the safety and efficacy of therapeutic regimens. The major metabolic pathways for vorinostat involve glucuronidation and hydrolysis followed by β-oxidation, resulting in two key inactive metabolites: O-glucuronide of vorinostat and 4-anilino-4-oxobutanoic acid.[2][3]

Internal Standard Selection

The use of a suitable internal standard (IS) is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method. For the quantification of vorinostat and its metabolites, stable isotope-labeled internal standards are the preferred choice due to their similar physicochemical properties to the analytes.

Recommended Internal Standards:

| Analyte | Recommended Internal Standard | Rationale |

| Vorinostat | d5-Vorinostat | Deuterated analog with nearly identical chromatographic and ionization behavior. |

| Vorinostat O-glucuronide | d5-Vorinostat glucuronide | Deuterated analog of the metabolite for accurate quantification. |

| 4-anilino-4-oxobutanoic acid | d5-4-anilino-4-oxobutanoic acid | Deuterated analog of the metabolite for accurate quantification. |

The use of these deuterated internal standards is well-documented in published LC-MS/MS assays for vorinostat and its metabolites.[4][5]

Metabolic Pathway of Vorinostat

Vorinostat undergoes two primary metabolic transformations in the body. The first is the direct glucuronidation of the hydroxamic acid group to form the O-glucuronide metabolite. The second pathway involves the hydrolysis of the hydroxamic acid to a carboxylic acid, which is then followed by β-oxidation of the aliphatic chain.[2][3][6]

Experimental Protocols

The following sections detail validated experimental protocols for the simultaneous quantification of vorinostat and its major metabolites in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for the extraction of vorinostat and its metabolites from biological matrices.[5][7]

Materials:

-

Human serum or plasma samples

-

Acetonitrile (ACN), ice-cold

-

Internal standard working solution (containing d5-vorinostat, d5-vorinostat glucuronide, and d5-4-anilino-4-oxobutanoic acid in an appropriate solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquot 100 µL of serum or plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

A gradient elution using a C18 reversed-phase column is typically employed to achieve chromatographic separation of vorinostat and its metabolites.[5]

| Parameter | Specification |

| Column | BDS Hypersil C18, 3 µm, 100 mm x 3 mm |

| Mobile Phase A | 0.5% Acetic acid in water |

| Mobile Phase B | 0.5% Acetic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 6.0 |

Tandem Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Vorinostat | 265.2 | 232.1 |

| Vorinostat O-glucuronide | 441.2 | 265.2 |

| 4-anilino-4-oxobutanoic acid | 208.1 | 106.1 |

| d5-Vorinostat (IS) | 270.2 | 237.1 |

| d5-Vorinostat glucuronide (IS) | 446.2 | 270.2 |

| d5-4-anilino-4-oxobutanoic acid (IS) | 213.1 | 111.1 |

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalysis of vorinostat and its metabolites.

Quantitative Data and Method Validation

A validated LC-MS/MS assay for vorinostat and its metabolites should demonstrate acceptable linearity, accuracy, precision, and stability. The lower limit of quantitation (LLOQ) for each analyte is a key performance characteristic.

| Analyte | LLOQ (ng/mL) |

| Vorinostat | 3.0 |

| Vorinostat O-glucuronide | 3.0 |

| 4-anilino-4-oxobutanoic acid | 3.0 |

Data from a representative validated assay.[5]

It is important to note that vorinostat has shown instability in human plasma during sample processing and storage.[8] Therefore, the use of human serum is recommended as an alternative biological matrix to ensure the integrity of the analytes.[8] Stability should be thoroughly evaluated under various conditions, including freeze-thaw cycles and long-term storage.[8]

Conclusion

This technical guide provides a framework for the development and implementation of robust bioanalytical methods for the quantification of vorinostat and its primary metabolites. The use of deuterated internal standards coupled with a validated LC-MS/MS method allows for the accurate and precise determination of these compounds in biological matrices. Adherence to the detailed protocols and consideration of analyte stability are essential for generating high-quality data to support preclinical and clinical drug development programs.

References

- 1. Vorinostat - Wikipedia [en.wikipedia.org]

- 2. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Simultaneous determination of decitabine and vorinostat (Suberoylanalide hydroxamic acid, SAHA) by liquid chromatography tandem mass spectrometry for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Deuterated 4-Anilino-4-oxobutanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 4-Anilino-4-oxobutanoic Acid (also known as 4-oxo-4-((phenyl-d5)amino)butanoic acid or N-Phenyl-d5-succinamic Acid) is a stable isotope-labeled derivative of 4-Anilino-4-oxobutanoic acid. This deuterated analog serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The parent compound, 4-Anilino-4-oxobutanoic acid, is a major, pharmacologically inactive metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA)[1][2]. Given Vorinostat's therapeutic importance in oncology, particularly for the treatment of cutaneous T-cell lymphoma (CTCL), precise measurement of its metabolic fate is crucial for pharmacokinetic and drug metabolism studies[2]. This guide provides an in-depth overview of the technical specifications, relevant biological pathways, and experimental protocols for the application of deuterated 4-Anilino-4-oxobutanoic acid.

Physicochemical Properties and Supplier Information

Deuterated 4-Anilino-4-oxobutanoic acid is commercially available from several specialized chemical suppliers. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-oxo-4-((phenyl-d5)amino)butanoic acid |

| Synonyms | 4-Anilino-4-oxobutanoic Acid-d5, N-Phenyl-d5-succinamic Acid |

| CAS Number | 840529-98-8 |

| Molecular Formula | C₁₀H₆D₅NO₃ |

| Molecular Weight | 198.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

| Chemical Purity | ≥95%[3] |

| Isotopic Enrichment | ≥98%[3] |

Note: Purity and isotopic enrichment values may vary by supplier and batch. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier.

Biological Context: The Vorinostat Metabolic Pathway

Understanding the metabolic context of 4-Anilino-4-oxobutanoic acid is essential for its application in research. Vorinostat undergoes extensive metabolism in humans. The primary metabolic pathways are glucuronidation and hydrolysis, followed by β-oxidation[2]. The hydrolysis of the hydroxamic acid group of Vorinostat, followed by β-oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid[2]. This metabolite is pharmacologically inactive[2].

Caption: Metabolic conversion of Vorinostat to 4-Anilino-4-oxobutanoic acid.

Synthesis of 4-Anilino-4-oxobutanoic Acid

General Synthetic Scheme:

References

- 1. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Purchase [D5]-4-Anilino-4-oxobutanoic acid [nucleosyn.com]

- 4. prepchem.com [prepchem.com]

4-Anilino-4-oxobutanoic Acid-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Anilino-4-oxobutanoic Acid-d5, a deuterated analog of a key metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat. This guide is intended for researchers in pharmacology, drug metabolism, and bioanalysis, offering detailed information on its properties, suppliers, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry.

Core Compound Properties

This compound is a stable isotope-labeled version of 4-Anilino-4-oxobutanoic acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1]

| Property | Value | Source |

| Synonyms | 4-Oxo-4-((Phenyl-d5)amino)butanoic acid, N-Phenyl-d5-succinamic acid | Pharmaffiliates |

| CAS Number | 840529-98-8 | MedchemExpress, Pharmaffiliates |

| Molecular Formula | C₁₀H₆D₅NO₃ | MedchemExpress, Nucleosyn |

| Molecular Weight | 198.23 g/mol | MedchemExpress, Nucleosyn |

| Appearance | White to Off-White Solid | MedchemExpress, Nucleosyn, Pharmaffiliates |

| Purity | Chemical Purity: ≥95% | Nucleosyn |

| Isotopic Enrichment | ≥98% | Nucleosyn |

| Solubility | Soluble in Methanol | MedchemExpress, Nucleosyn |

| Storage | 2-8°C Refrigerator, under inert atmosphere. Stock solutions: -80°C for 6 months, -20°C for 1 month. | MedchemExpress, Pharmaffiliates |

Suppliers

A number of reputable suppliers provide this compound for research purposes. These include:

-

LGC Standards

-

MedchemExpress

-

Nucleosyn

-

Pharmaffiliates

-

Santa Cruz Biotechnology

Biological Significance and Application

Metabolite of Vorinostat

4-Anilino-4-oxobutanoic acid is a major, pharmacologically inactive metabolite of Vorinostat (also known as Suberoylanilide Hydroxamic Acid or SAHA).[2] Vorinostat is an HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. The metabolic pathway of Vorinostat involves hydrolysis of the hydroxamic acid group, followed by β-oxidation of the resulting carboxylic acid.[2]

Internal Standard for Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices such as plasma and serum.[1][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.

Experimental Protocols

The following is a representative experimental protocol for the quantification of 4-Anilino-4-oxobutanoic acid in human serum using this compound as an internal standard, based on published methodologies.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with a mixture of acetonitrile and water (1:1, v/v).

-

Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Anilino-4-oxobutanoic acid in 1 mL of methanol.

-

Analyte Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with the analyte stock solution to achieve a concentration range of approximately 5 to 2000 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of serum sample (calibration standard, quality control, or unknown), add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see below).

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Selected Reaction Monitoring (SRM).

-

SRM Transitions (Hypothetical):

-

4-Anilino-4-oxobutanoic acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific SRM transitions need to be optimized for the instrument being used.)

-

-

Visualizations

Vorinostat Metabolism Pathway

The following diagram illustrates the metabolic pathway of Vorinostat leading to the formation of 4-Anilino-4-oxobutanoic acid.

Caption: Metabolic conversion of Vorinostat.

Experimental Workflow for Quantification

This diagram outlines the general workflow for the quantification of 4-Anilino-4-oxobutanoic acid using its deuterated internal standard.

Caption: Bioanalytical workflow for metabolite quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Anilino-4-oxobutanoic Acid-d5, a deuterated isotopologue of a key metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat. This document outlines its chemical properties, provides a detailed experimental protocol for its use in quantitative analysis, and illustrates its relevance within a biological pathway.

Core Data Presentation

The incorporation of deuterium into 4-Anilino-4-oxobutanoic Acid results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. The key quantitative data for both isotopologues are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Anilino-4-oxobutanoic Acid | C₁₀H₁₁NO₃ | 193.20[1] |

| This compound | C₁₀H₆D₅NO₃ | 198.23[2][3][4] |

Metabolic Pathway of Vorinostat

4-Anilino-4-oxobutanoic Acid is a primary metabolite of the drug Vorinostat (Suberoylanilide Hydroxamic Acid). The metabolic pathway involves the cleavage of the terminal hydroxamic acid group. The deuterated form, this compound, is critical for use as an internal standard in pharmacokinetic studies that quantify the formation of this metabolite.

Caption: Metabolic conversion of Vorinostat to its metabolite.

Experimental Protocols

The following protocols describe the synthesis of this compound and its application as an internal standard for the quantification of 4-Anilino-4-oxobutanoic Acid in biological matrices.

Synthesis of this compound

This protocol is adapted from the general synthesis of succinanilic acids.

Materials:

-

Aniline-d5

-

Succinic anhydride

-

Anhydrous benzene

Procedure:

-

Dissolve 10 grams of succinic anhydride in 30 ml of warm anhydrous benzene.

-

In a separate flask, prepare a solution of 9 ml of aniline-d5 in 50 ml of anhydrous benzene.

-

Add the aniline-d5 solution to the heated succinic anhydride solution. The reaction is rapid, and this compound will precipitate as a white solid.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold benzene and dry under vacuum.

-

The final product can be recrystallized from benzene to yield purified this compound.

Quantification of 4-Anilino-4-oxobutanoic Acid in Plasma using LC-MS/MS

This protocol outlines a general workflow for the use of this compound as an internal standard.

1. Sample Preparation:

-

Spiking: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Add a known amount of this internal standard solution to plasma samples (calibration standards, quality controls, and unknown samples).

-

Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile.

-

Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase C18 column for chromatographic separation.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

-

MRM Transitions:

-

Monitor the specific precursor-to-product ion transition for 4-Anilino-4-oxobutanoic Acid.

-

Monitor the specific precursor-to-product ion transition for this compound.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 4-Anilino-4-oxobutanoic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the analytical workflow for quantifying the analyte in a biological sample.

References

- 1. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Core Science of Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific principles of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a pivotal molecule in the field of epigenetics and cancer therapy. While the inquiry originated with CAS number 840529-98-8, which corresponds to the deuterated metabolite 4-Anilino-4-oxobutanoic acid-d5, this document focuses on the parent compound, Vorinostat, as it is the pharmacologically active agent. The deuterated metabolite serves as a labeled internal standard for pharmacokinetic and metabolic studies.

Introduction to Vorinostat (SAHA)

Vorinostat is a potent histone deacetylase (HDAC) inhibitor, representing a significant class of anti-cancer agents that function through epigenetic modulation.[1][2] It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[2] Structurally, Vorinostat is a small-molecular-weight hydroxamic acid.[1] Its mechanism of action revolves around the inhibition of class I and II HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[1][2][3] This alteration in protein acetylation status results in the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[4][5]

Pharmacological Profile

Mechanism of Action: Vorinostat binds to the active site of HDACs, chelating the zinc ion essential for their enzymatic activity.[2] This inhibition leads to an increase in the acetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in cancer cells.[5] Beyond histones, Vorinostat also affects the acetylation status and function of various non-histone proteins involved in crucial cellular processes.[5]

Pharmacokinetics and Metabolism: Vorinostat is orally bioavailable and its absorption is not significantly affected by food.[1] The primary metabolic pathways for Vorinostat are glucuronidation and hydrolysis, followed by β-oxidation.[2][3] It is important to note that cytochrome P450 enzymes play a negligible role in its biotransformation.[3] The major metabolites are the O-glucuronide of Vorinostat and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive.[2][3] Less than 1% of the administered dose is excreted as unchanged drug in the urine.[3]

Quantitative Data

The inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been extensively documented.

| Target | IC50 | Cell Line (if applicable) | Reference |

| HDAC1 | 10 nM | Cell-free assay | [6] |

| HDAC2 | - | - | - |

| HDAC3 | 20 nM | Cell-free assay | [6] |

| Class I HDACs | < 86 nM | - | [3] |

| Class II HDACs | < 86 nM | - | [3] |

| LNCaP | 2.5 - 7.5 µM | Prostate Cancer | [6] |

| PC-3 | 2.5 - 7.5 µM | Prostate Cancer | [6] |

| TSU-Pr1 | 2.5 - 7.5 µM | Prostate Cancer | [6] |

| MCF-7 | 0.75 µM | Breast Cancer | [6] |

Signaling Pathways Modulated by Vorinostat

Vorinostat exerts its anti-cancer effects by modulating multiple intracellular signaling pathways.

References

- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorinostat - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]

- 5. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Anilino-4-oxobutanoic Acid-d5 in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-4-oxobutanoic acid, also known as Succinanilic acid, is the major and pharmacologically inactive metabolite of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a histone deacetylase (HDAC) inhibitor used in cancer therapy. Monitoring the levels of this metabolite is crucial for pharmacokinetic studies. 4-Anilino-4-oxobutanoic Acid-d5 is the deuterium-labeled internal standard for the accurate and precise quantification of 4-Anilino-4-oxobutanoic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, and variations in sample preparation and instrument response.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS assays.

Chemical Properties

| Property | Value |

| Chemical Name | 4-oxo-4-(phenyl-d5-amino)butanoic acid |

| Synonyms | N-Phenyl-d5-succinamic Acid, Succinanilic acid-d5 |

| Molecular Formula | C₁₀H₆D₅NO₃ |

| Molecular Weight | 198.23 g/mol [3][4] |

| CAS Number | 840529-98-8[4] |

Signaling Pathway and Metabolism of Vorinostat

Vorinostat inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that inhibit cancer cell growth, ultimately leading to cell cycle arrest and apoptosis. Vorinostat is primarily metabolized in the liver via glucuronidation and hydrolysis, followed by β-oxidation, to form its two major inactive metabolites: vorinostat O-glucuronide and 4-anilino-4-oxobutanoic acid.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 4-Anilino-4-oxobutanoic Acid in Human Serum

This protocol is adapted from the method described by Du et al. for the analysis of Vorinostat and its metabolites.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human serum in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard) in methanol.

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (see LC conditions below).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | Agilent 1200 series or equivalent |

| Column | BDS Hypersil C18 (3 µm, 100 mm x 3 mm) |

| Mobile Phase A | 0.5% Acetic Acid in Water |

| Mobile Phase B | 0.5% Acetic Acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

3. MRM Transitions (Hypothetical, based on chemical structure)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Anilino-4-oxobutanoic Acid | 194.1 | 120.1 |

| This compound | 199.1 | 125.1 |

4. Quantitative Data (Representative)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 3.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Protocol 2: Alternative Isocratic LC-MS Method

This protocol provides a simpler, isocratic alternative for the analysis.

1. Sample Preparation: Protein Precipitation

Follow the same protein precipitation protocol as described in Protocol 1.

2. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Phenomenex Luna C18(2) (5 µm, 250 x 4.60 mm) |

| Mobile Phase | Acetonitrile:Water:Formic Acid (30:70:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Selected Ion Monitoring (SIM) or MRM |

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-Anilino-4-oxobutanoic acid using its deuterated internal standard.

References

Application Note and Protocol for the Quantification of Suberoylanilide Hydroxamic Acid (SAHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA), also known as vorinostat, is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma and investigated for other malignancies. Accurate quantification of SAHA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of SAHA in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Principle

The method described herein utilizes a stable isotope-labeled internal standard, d5-SAHA, to ensure high accuracy and precision.[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus effectively compensating for variations during sample preparation and analysis.[3][4] The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode.[5][6]

Data Presentation

Table 1: LC-MS/MS Method Parameters for SAHA Quantification

| Parameter | Description |

| Analyte | Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) |

| Internal Standard (IS) | d5-SAHA (deuterated SAHA)[1][2] |

| Biological Matrix | Human Plasma or Serum |

| Sample Preparation | Acetonitrile Protein Precipitation[2][5] |

| Chromatographic Column | C18, e.g., BDS Hypersil C18 (3 µm, 100 mm x 3 mm)[5] |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.5% Acetic Acid[5] or 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |

| Detection Mode | Selected Reaction Monitoring (SRM)[5] |

| Mass Transitions (m/z) | SAHA: 265 -> [Product Ion], d5-SAHA: 270 -> [Product Ion][1] |

Note: Specific product ions for SRM transitions should be optimized on the specific mass spectrometer being used. Common transitions can be found in the cited literature.

Table 2: Performance Characteristics of the Bioanalytical Method

| Parameter | Typical Value | Reference |

| Linearity Range | 15 ng/mL to 1,000 ng/mL | [1] |

| 3.0 ng/mL (for each analyte) | [5] | |

| 1 ng/mL to 1000 ng/mL | [2][6] | |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [6] |

| 3.0 ng/mL | [5] | |

| Detection Limit | ~15 ng/mL | [1] |

| 0.125 ng/mL | [6] | |

| Bioavailability (Oral, Fasting) | ~43% (at 200 and 400 mg doses) | [1] |

| Apparent Half-Life (Oral) | 91.6 to 127 minutes | [1] |

Experimental Protocols

Materials and Reagents

-

SAHA (Vorinostat) reference standard

-

d5-SAHA (internal standard)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid or acetic acid

-

Human plasma or serum (control)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of SAHA and d5-SAHA in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the SAHA stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of d5-SAHA in 50:50 acetonitrile:water at a fixed concentration (e.g., 1000 ng/mL).[2]

-

Calibration Curve and QC Samples: Spike control human plasma or serum with the SAHA working standards to create a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).[2][6] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol

-

Aliquot 50 µL of plasma/serum sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the d5-SAHA internal standard working solution to each tube (except for blank samples, to which 50 µL of 50:50 acetonitrile:water is added).[1]

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

-

LC System: An HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Develop a suitable gradient to achieve good separation of SAHA from endogenous matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute SAHA, and then return to initial conditions for re-equilibration.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.

-

Ionization: Positive ion mode.

-

SRM Transitions:

-

Data Analysis: Quantify SAHA concentrations by calculating the peak area ratio of SAHA to d5-SAHA and comparing it to the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for SAHA quantification in plasma/serum.

Caption: Simplified signaling pathway of SAHA as an HDAC inhibitor.

References

- 1. Phase I Study of an Oral Histone Deacetylase Inhibitor, Suberoylanilide Hydroxamic Acid, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of decitabine and vorinostat (Suberoylanalide hydroxamic acid, SAHA) by liquid chromatography tandem mass spectrometry for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4-Anilino-4-oxobutanoic Acid in Human Plasma using 4-Anilino-4-oxobutanoic Acid-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Anilino-4-oxobutanoic acid is the major metabolite of the histone deacetylase inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA), an anti-cancer agent. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-anilino-4-oxobutanoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Anilino-4-oxobutanoic Acid-d5, to ensure high accuracy and precision.

Signaling Pathway and Pharmacokinetic Context

Vorinostat undergoes metabolism in the body, leading to the formation of 4-anilino-4-oxobutanoic acid. The quantification of this metabolite is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Metabolic conversion of Vorinostat to 4-Anilino-4-oxobutanoic Acid.

Experimental Protocol

This protocol is based on established methods for the analysis of Vorinostat and its metabolites.[1]

1. Materials and Reagents

-

4-Anilino-4-oxobutanoic Acid (Analyte)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid (LC-MS grade)

-

Human Plasma (with appropriate anticoagulant)

2. Standard and Internal Standard Stock Solutions

-

Prepare stock solutions of the analyte and the internal standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C or -80°C.[1]

3. Sample Preparation

The following protein precipitation procedure is a common and effective method for extracting the analyte and internal standard from plasma.

Caption: Workflow for the extraction of the analyte from plasma samples.

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Actual parameters may need to be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | BDS Hypersil C18, 3 µm, 100 mm x 3 mm[1] |

| Mobile Phase A | 0.5% Acetic Acid in Water[1] |

| Mobile Phase B | 0.5% Acetic Acid in Acetonitrile[1] |

| Gradient | A gradient elution is typically used.[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |

| MRM Transitions | |

| Analyte | Q1: m/z 194.1 -> Q3: m/z 106.1 (Example) |

| Internal Standard | Q1: m/z 199.1 -> Q3: m/z 111.1 (Example) |

| Gas Temperatures | Optimized for the specific instrument |

| Collision Energy | Optimized for each transition |

Data Presentation

The following table summarizes hypothetical but representative quantitative data for a validated LC-MS/MS assay for 4-Anilino-4-oxobutanoic Acid using this compound as an internal standard.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | > 85% |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of 4-Anilino-4-oxobutanoic acid in human plasma. This methodology is well-suited for supporting pharmacokinetic studies in the development of Vorinostat and other related drug candidates. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality.

References

Application Notes and Protocols for Sample Preparation with Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for utilizing deuterated internal standards in quantitative analysis. The protocols detailed herein are designed to enhance the accuracy, precision, and robustness of analytical methods, particularly in the context of chromatography and mass spectrometry.

Introduction to Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1] This subtle isotopic substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but with a distinct, higher mass-to-charge ratio (m/z).[1] This key difference allows for their differentiation by a mass spectrometer.

The primary advantage of using deuterated standards lies in their ability to co-elute with the target analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer's source.[2] This co-behavior effectively compensates for variations that can occur during the analytical workflow, including:

-

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are mirrored by the internal standard.[3]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix affects both the analyte and the deuterated standard similarly.[4][5]

-

Instrumental Variability: Fluctuations in injection volume and detector response are normalized by calculating the ratio of the analyte signal to the internal standard signal.[3]

The use of deuterated standards is widely considered the "gold standard" in quantitative bioanalysis, leading to significantly improved accuracy and precision of analytical data.[3][6]

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative analytical data. The following tables summarize the comparative performance of analytical methods with and without deuterated standards.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard

| Parameter | With Deuterated Internal Standard | With Analog Internal Standard |

| Accuracy (% Bias) | -2.5 to +3.0 | -15.0 to +12.0 |

| Precision (% CV) | < 5.0 | < 15.0 |

| Recovery (%) | Correction for variability | Inconsistent |

| Matrix Effect (% CV of IS-normalized MF) | < 5.0 | > 15.0 |

Data synthesized from multiple sources indicating typical performance improvements.[6][7]

Table 2: Impact of Deuterated Internal Standard on the Quantification of Sirolimus

| Internal Standard Used | Interpatient Assay Imprecision (% CV) |

| Deuterium-labeled Sirolimus (SIR-d3) | 2.7 - 5.7 |

| Desmethoxyrapamycin (DMR) - Analog IS | 7.6 - 9.7 |

This data demonstrates the improved precision when using a deuterated internal standard for the analysis of the immunosuppressant drug sirolimus.[8]

Experimental Protocols

The following are detailed protocols for common sample preparation techniques utilizing deuterated standards for the quantification of small molecules in biological matrices.

Protocol 1: Protein Precipitation for Drugs in Human Plasma